Lipophilicity (XLogP3) Comparison: Target vs. Reduced Analog
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid exhibits a computed XLogP3 value of 0.1, which is significantly lower than the XLogP3 value of 2.0 for its reduced analog, 4-(1,3-benzodioxol-5-yl)butanoic acid [1]. This indicates a marked difference in predicted lipophilicity, which can influence the compound's behavior in biological assays and synthetic applications.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 4-(1,3-Benzodioxol-5-yl)butanoic acid (CAS 41303-44-0): XLogP3 = 2.0 |
| Quantified Difference | Target compound is ~20-fold less lipophilic based on XLogP3 values |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The lower lipophilicity of the target compound makes it a more suitable choice for aqueous-based assays and may result in different pharmacokinetic properties, directly impacting its selection for specific drug discovery campaigns or chemical biology studies.
- [1] PubChem. Compound Summary for CID 591178 (4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid) and CID 353434 (4-(1,3-Benzodioxol-5-yl)butanoic acid). National Center for Biotechnology Information. View Source
